molecular formula C18H18N6O3S B11277693 N-[4-(acetylamino)phenyl]-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B11277693
M. Wt: 398.4 g/mol
InChI Key: AHNVFDRJGRTDNO-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE is a complex organic compound that belongs to the class of diazinopyrimidines. This compound is characterized by its unique structure, which includes an acetamidophenyl group and an ethylsulfanyl-substituted diazinopyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(4-ACETAMIDOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the acetamidophenyl precursor, followed by the construction of the diazinopyrimidine ring system. Key steps may include:

    Formation of the acetamidophenyl intermediate: This involves the acetylation of a suitable aniline derivative.

    Construction of the diazinopyrimidine ring: This step may involve cyclization reactions using appropriate reagents and conditions.

    Introduction of the ethylsulfanyl group: This is typically achieved through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(4-ACETAMIDOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the diazinopyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the diazinopyrimidine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(4-ACETAMIDOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

N-(4-ACETAMIDOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE can be compared to other diazinopyrimidine derivatives. Similar compounds include:

The uniqueness of N-(4-ACETAMIDOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE lies in its specific substitution pattern and the presence of the ethylsulfanyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N6O3S

Molecular Weight

398.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide

InChI

InChI=1S/C18H18N6O3S/c1-3-28-18-19-8-14-16(23-18)20-10-24(17(14)27)9-15(26)22-13-6-4-12(5-7-13)21-11(2)25/h4-8,10H,3,9H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

AHNVFDRJGRTDNO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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